2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one
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Overview
Description
2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound features a unique structure with a dihydropteridinone core, which is modified by the presence of amino and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable diaminopyrimidine derivative, the compound can be synthesized through a series of condensation and cyclization reactions, often involving reagents such as formic acid or acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The choice of solvents, catalysts, and purification techniques are crucial to achieving the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-4-one derivatives, while reduction can produce various dihydropteridine compounds.
Scientific Research Applications
2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its role in enzymatic reactions involving pteridine cofactors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of metabolic disorders.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act as a cofactor or inhibitor in enzymatic reactions. The compound’s structure allows it to participate in redox reactions, influencing various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6,7,8-trimethylpteridine: Similar structure but with a hydroxyl group at the 4-position.
6,7,8-Trimethylpterin: Lacks the amino group at the 2-position.
2,4-Diamino-6,7,8-trimethylpteridine: Contains an additional amino group at the 4-position.
Uniqueness
2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-6,7,7-trimethyl-3,8-dihydropteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-4-9(2,3)14-6-5(11-4)7(15)13-8(10)12-6/h1-3H3,(H4,10,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOBZCXLWFGBJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC1(C)C)N=C(NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611922 |
Source
|
Record name | 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10201-21-5 |
Source
|
Record name | 2-Amino-6,7,7-trimethyl-7,8-dihydropteridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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